molecular formula C20H20N6O2 B11148638 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B11148638
M. Wt: 376.4 g/mol
InChI Key: HOPDQMDVSIGVLU-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy group and the ethyl chain.

The tetrazole ring can be introduced through a cycloaddition reaction between an azide and a nitrile . The final step involves coupling the indole derivative with the tetrazole-containing intermediate under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The tetrazole ring can also interact with biological targets, enhancing the compound’s overall activity .

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-phenyl-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C20H20N6O2/c1-28-18-9-5-8-17-16(18)10-12-25(17)13-11-21-20(27)19(26-14-22-23-24-26)15-6-3-2-4-7-15/h2-10,12,14,19H,11,13H2,1H3,(H,21,27)

InChI Key

HOPDQMDVSIGVLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C(C3=CC=CC=C3)N4C=NN=N4

Origin of Product

United States

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